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potassium;oxirane-2-carboxylate
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Overview
Description
Potassium oxirane-2-carboxylate, also known as oxiranecarboxylic acid potassium salt, is an organic compound with the molecular formula C3H3KO3. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This compound is used as an intermediate in organic synthesis, particularly in reactions involving epoxides.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium oxirane-2-carboxylate can be synthesized through the reaction of oxirane (ethylene oxide) with potassium carbonate. The reaction involves the formation of an intermediate, which then reacts with potassium carbonate to yield the final product .
Industrial Production Methods
In industrial settings, the production of potassium oxirane-2-carboxylate typically involves the use of large-scale reactors where ethylene oxide is reacted with potassium carbonate under controlled conditions. The reaction is carried out at elevated temperatures and pressures to ensure complete conversion and high yield .
Chemical Reactions Analysis
Types of Reactions
Potassium oxirane-2-carboxylate undergoes various types of chemical reactions, including:
Ring-opening reactions: This compound can undergo nucleophilic ring-opening reactions with carboxylic acids, amines, and alcohols.
Substitution reactions: It can participate in substitution reactions where the oxirane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Carboxylic acids: React with potassium oxirane-2-carboxylate to form β-hydroxypropyl esters.
Amines: Catalyze the ring-opening reaction, leading to the formation of various amine derivatives.
Alcohols: React to form ether derivatives.
Major Products Formed
β-hydroxypropyl esters: Formed from the reaction with carboxylic acids.
Amine derivatives: Formed from the reaction with amines.
Ether derivatives: Formed from the reaction with alcohols.
Scientific Research Applications
Chemical Synthesis
Potassium oxirane-2-carboxylate is primarily used as a chiral building block in organic synthesis. It serves as an intermediate in the formation of complex organic molecules, particularly in the synthesis of heterocyclic compounds. The oxirane ring's reactivity enables it to undergo nucleophilic ring-opening and substitution reactions.
Table 1: Key Reactions Involving Potassium Oxirane-2-Carboxylate
Reaction Type | Description | Products Formed |
---|---|---|
Nucleophilic Substitution | Ring-opening by nucleophiles (amines, thiols) | Various substituted carboxylates |
Oxidation | Conversion to carboxylates or ketones | Carboxylic acids, ketones |
Reduction | Conversion of carboxylate to alcohols | Alcohols or alkanes |
Biological Applications
In biological research, potassium oxirane-2-carboxylate has been investigated for its potential role in biochemical pathways and enzyme interactions. Notably, it has been shown to inhibit glucose 6-phosphate dehydrogenase, an enzyme critical for cellular metabolism . This inhibition can have implications for metabolic disorders and cancer research.
Case Study: Enzyme Inhibition
A study demonstrated that potassium oxirane-2-carboxylate effectively inhibited glucose 6-phosphate dehydrogenase activity in vitro, suggesting potential applications in metabolic disease management.
Medicinal Chemistry
The compound is being explored for its therapeutic properties, particularly as a precursor for drug synthesis. Its ability to form covalent bonds with nucleophilic sites on proteins makes it a candidate for developing targeted therapies.
Table 2: Potential Therapeutic Applications
Application Area | Description | Potential Benefits |
---|---|---|
Cancer Treatment | Targeting metabolic pathways | Reduced tumor growth |
Metabolic Disorders | Modulating enzyme activity | Improved metabolic control |
Industrial Uses
In industry, potassium oxirane-2-carboxylate is utilized in the production of polymers and advanced materials. Its reactive oxirane ring allows for the incorporation into polymer matrices, enhancing material properties.
Case Study: Polymer Production
Research indicates that potassium oxirane-2-carboxylate can be copolymerized with other monomers to create materials with desirable mechanical and thermal properties . This application is particularly relevant in developing biodegradable plastics.
Table 3: Comparison with Similar Compounds
Compound | Structure Characteristics | Unique Features |
---|---|---|
Potassium Oxalate | Carboxylate group without oxirane ring | Reactive oxirane ring |
Potassium Acetate | Simple carboxylate | Lacks chiral properties |
Potassium Lactate | Carboxylate with hydroxyl group | No oxirane reactivity |
Mechanism of Action
The mechanism of action of potassium oxirane-2-carboxylate involves the nucleophilic attack on the oxirane ring by various nucleophiles, such as carboxylate anions, amines, and alcohols. This leads to the ring-opening and formation of new chemical bonds . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Sodium oxirane-2-carboxylate: Similar in structure but contains sodium instead of potassium.
Potassium oxirane-2-carboxylate (R and S enantiomers): Different enantiomers of the same compound, which can exhibit different reactivity and selectivity in chemical reactions.
Oxetane derivatives: Compounds with a similar ring structure but with a four-membered ring instead of a three-membered ring.
Uniqueness
Potassium oxirane-2-carboxylate is unique due to its high reactivity and versatility in organic synthesis. Its ability to undergo various ring-opening reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
potassium;oxirane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCDPNYSJUSEH-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(O1)C(=O)[O-].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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